molecular formula C95H142O28 B1664291 Abamectin CAS No. 71751-41-2

Abamectin

Cat. No.: B1664291
CAS No.: 71751-41-2
M. Wt: 1732.1 g/mol
InChI Key: IBSREHMXUMOFBB-MVGRHBATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Abamectin primarily targets glutamate-gated chloride channels in invertebrate nerve and muscle cells . These channels are crucial for maintaining the electrical balance across cell membranes, which is essential for normal nerve and muscle function.

Mode of Action

this compound binds to these glutamate-gated chloride channels, causing an influx of chloride ions into the cells . This influx leads to hyperpolarization of the nerve and muscle cells, making them less responsive to stimulation. As a result, the affected invertebrates experience paralysis and eventually die .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamate-gated chloride channel pathway. By enhancing the activity of these channels, this compound disrupts normal neurotransmission and muscle contraction processes . This disruption leads to a cascade of downstream effects, including impaired locomotion and feeding, ultimately resulting in the death of the target organisms .

Pharmacokinetics

this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically absorbed through the gut when ingested by pests. Once absorbed, it is distributed throughout the body, with a preference for fatty tissues . This compound is metabolized primarily in the liver and excreted via feces. Its bioavailability is influenced by factors such as formulation and the presence of food in the gut .

Result of Action

At the molecular level, this compound’s action results in the paralysis of nerve and muscle cells due to hyperpolarization . At the cellular level, this leads to the cessation of normal physiological functions, such as movement and feeding. Consequently, the affected invertebrates are unable to survive .

Action Environment

Environmental factors can significantly influence the efficacy and stability of this compound. Factors such as temperature, humidity, and exposure to sunlight can affect its degradation and persistence in the environment . For instance, higher temperatures and UV exposure can accelerate the breakdown of this compound, reducing its effectiveness . Additionally, the presence of organic matter in the soil can impact its bioavailability and uptake by target organisms .

Biochemical Analysis

Biochemical Properties

Abamectin plays a significant role in biochemical reactions. It interacts with gamma-aminobutyric acid (GABA) at nerve endings . This interaction blocks the transfer of electrical activity in muscle and nerve cells .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by causing hyperpolarization and paralysis of the cells . This effect is due to the influx of chloride ions into the channels after the binding of this compound to GABA .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It stimulates the binding of GABA at nerve endings, leading to an influx of chloride ions and subsequent hyperpolarization and paralysis of the cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The production of this compound by Streptomyces avermitilis is a complicated process . The commercial product contains more than 80% of B1a and less than 20% of B1b components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on Oreochromis mossambicus, it was found that low doses of this compound had less adverse effects on the liver, whereas medium and high doses induced moderate-to-severe hepatotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. An in vitro study using rat liver microsomes demonstrated that the major metabolites produced from this compound include 3-O-desmethyl B1a, 24-hydroxymethyl B1a and 26-hydroxymethyl B1a by cytochrome P450 isoforms 1A1 and 3A .

Transport and Distribution

It is known that this compound is a potent antiparasitic agent, suggesting that it may be transported and distributed to areas of the body where parasites are present .

Chemical Reactions Analysis

Abamectin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, this compound can be oxidized to form more potent derivatives or reduced to modify its activity . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of more active insecticidal compounds .

Properties

CAS No.

71751-41-2

Molecular Formula

C95H142O28

Molecular Weight

1732.1 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14.C47H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3;11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1

InChI Key

IBSREHMXUMOFBB-MVGRHBATSA-N

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O

Appearance

Solid powder

boiling_point

717.52°C (rough estimate)

melting_point

150-155°C

Pictograms

Flammable; Corrosive; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO;  0.007-0.01 mg l-1 (20 °C)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abamectin, Affirm, Agri-Mek, Agrimek, Avid, Avid EC, Avomec, EPA Pesticide Chemical Code 122804, HSDB 6941, MK 0936, MK 936, Vertimec, Zephyr

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abamectin
Reactant of Route 2
Abamectin
Reactant of Route 3
Abamectin
Reactant of Route 4
Abamectin
Reactant of Route 5
Abamectin
Reactant of Route 6
Abamectin
Customer
Q & A

Q1: What is the primary mechanism of action of abamectin?

A1: this compound primarily targets glutamate-gated chloride channels (GluCls) in the nervous system of invertebrates. [, , , ] This binding leads to prolonged chloride ion influx, causing hyperpolarization of nerve and muscle cells. [, ] The resulting paralysis and death effectively control the target pest. [, ]

  1. ...

Q2: Does this compound affect other receptors or channels in insects?

A2: Research suggests this compound can also act as an inhibitor of nicotinic acetylcholine receptors (nAChRs) in some gastrointestinal worms, leading to synergistic anthelmintic effects when combined with nicotinic antagonists like derquantel. []

Q3: How does this compound impact the nervous system of insects?

A3: this compound disrupts nerve impulse transmission in insects by binding to GluCls, leading to paralysis and, ultimately, death. [] Studies on the ventral nerve cord of Periplaneta americana showed this compound significantly increased the stimulus voltage needed to evoke a response, further demonstrating its impact on nerve function. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is a mixture of avermectin B1a and B1b, with molecular formulas C48H72O14 (B1a) and C47H70O14 (B1b) and molecular weights of 873.05 g/mol and 860.03 g/mol, respectively.

Q5: Are there any notable spectroscopic characteristics of this compound?

A5: While spectroscopic data isn't explicitly discussed in the provided research, this compound's structure allows for analysis via techniques like UV-Vis spectrophotometry and HPLC with UV detection. [, ] These methods are useful for residue analysis and formulation studies.

Q6: How does this compound perform under different environmental conditions?

A6: this compound exhibits varying stability depending on factors like sunlight exposure and temperature. Research indicates its efficacy can be reduced under direct sunlight. [, ] Formulation strategies, like the addition of mineral oil, have been explored to enhance its residual activity and rainfastness. []

Q7: Can this compound be effectively formulated for different application methods?

A7: Yes, this compound can be formulated as emulsifiable concentrates, wettable powders, and seed treatments. [, , ] Its compatibility with various adjuvants and carriers allows for tailored formulations to optimize its delivery and efficacy for different target pests and application methods. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.